Methyl 2-(2H-1,2,3-triazol-2-yl)acetate
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Overview
Description
Methyl 2-(2H-1,2,3-triazol-2-yl)acetate is a chemical compound that belongs to the class of triazoles, which are five-membered heterocycles containing three nitrogen atoms and two carbon atoms. This compound is of significant interest due to its versatile applications in various fields such as chemistry, biology, medicine, and industry .
Mechanism of Action
Target of Action
Methyl 2-(2H-1,2,3-triazol-2-yl)acetate is a key fragment of the Single Orexin Receptor Antagonist ACT-539313 . The primary target of this compound is the orexin receptor, which plays a crucial role in regulating sleep-wake cycles .
Mode of Action
It is known that the n1 and n2 nitrogen atoms of the triazole moiety actively contribute to binding to the active site of the enzyme .
Biochemical Pathways
It is known that triazole compounds are capable of binding in the biological system with a variety of enzymes and receptors, thus showing versatile biological activities .
Result of Action
It is known that triazole compounds show versatile biological activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(2H-1,2,3-triazol-2-yl)acetate typically involves the use of “click” chemistry, a term that refers to a class of biocompatible chemical reactions that are modular, wide in scope, and give high yields . One common method involves the reaction of azides with alkynes in the presence of a copper catalyst to form 1,2,3-triazoles. The reaction conditions often include the use of solvents such as acetonitrile and catalysts like copper(I) iodide .
Industrial Production Methods
In industrial settings, the production of this compound can be scaled up by optimizing reaction conditions to improve yield and reduce costs. For instance, replacing expensive solvents and catalysts with more cost-effective alternatives, such as using copper(II) oxide instead of copper(I) iodide, can significantly reduce production costs .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(2H-1,2,3-triazol-2-yl)acetate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding acids or other oxidized derivatives.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can undergo nucleophilic substitution reactions where the triazole ring acts as a leaving group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of appropriate solvents .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
Methyl 2-(2H-1,2,3-triazol-2-yl)acetate has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: It serves as a building block for the development of biologically active molecules.
Industry: It is employed in the production of agrochemicals, dyes, and other industrial chemicals.
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to Methyl 2-(2H-1,2,3-triazol-2-yl)acetate include:
Uniqueness
What sets this compound apart from similar compounds is its specific structural configuration, which imparts unique chemical and biological properties. Its versatility in undergoing various chemical reactions and its wide range of applications in different fields make it a valuable compound in scientific research and industrial applications .
Properties
IUPAC Name |
methyl 2-(triazol-2-yl)acetate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7N3O2/c1-10-5(9)4-8-6-2-3-7-8/h2-3H,4H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FDGXDAIRWLNULV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CN1N=CC=N1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
141.13 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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